molecular formula C28H34O2 B14529305 4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate CAS No. 62622-56-4

4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate

Cat. No.: B14529305
CAS No.: 62622-56-4
M. Wt: 402.6 g/mol
InChI Key: NQJDEOWSEIIYIM-UHFFFAOYSA-N
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Description

4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate is an organic compound known for its unique structural properties It is an ester derived from 2-naphthalenecarboxylic acid and is characterized by the presence of both a naphthalene ring and a phenyl ring, each substituted with alkyl chains

Preparation Methods

The synthesis of 4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate typically involves esterification reactions. One common method is the reaction between 2-naphthalenecarboxylic acid and 4-pentylphenol in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction.

Chemical Reactions Analysis

4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the ester group into alcohols or alkanes.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common reagents used in these reactions include strong acids (e.g., sulfuric acid for sulfonation), halogens (e.g., bromine for halogenation), and oxidizing agents (e.g., potassium permanganate for oxidation). The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate involves its interaction with specific molecular targets. The ester group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s behavior in various environments. The aromatic rings provide a rigid structure that can interact with other aromatic systems through π-π stacking interactions .

Comparison with Similar Compounds

Similar compounds to 4-Pentylphenyl 6-hexylnaphthalene-2-carboxylate include other esters derived from naphthalenecarboxylic acid and substituted phenols. These compounds share similar structural features but differ in the length and nature of their alkyl chains. Examples include:

  • 4-Methylphenyl 6-hexylnaphthalene-2-carboxylate
  • 4-Ethylphenyl 6-hexylnaphthalene-2-carboxylate

The uniqueness of this compound lies in its specific alkyl chain lengths, which can influence its physical and chemical properties, such as solubility and melting point .

Properties

CAS No.

62622-56-4

Molecular Formula

C28H34O2

Molecular Weight

402.6 g/mol

IUPAC Name

(4-pentylphenyl) 6-hexylnaphthalene-2-carboxylate

InChI

InChI=1S/C28H34O2/c1-3-5-7-9-11-23-12-15-25-21-26(17-16-24(25)20-23)28(29)30-27-18-13-22(14-19-27)10-8-6-4-2/h12-21H,3-11H2,1-2H3

InChI Key

NQJDEOWSEIIYIM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=CC2=C(C=C1)C=C(C=C2)C(=O)OC3=CC=C(C=C3)CCCCC

Origin of Product

United States

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